molecular formula C26H23ClN2O3S2 B2584564 5-(4-chlorobenzoyl)-N2-(2,4-dimethylphenyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine CAS No. 1115373-28-8

5-(4-chlorobenzoyl)-N2-(2,4-dimethylphenyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine

Cat. No.: B2584564
CAS No.: 1115373-28-8
M. Wt: 511.05
InChI Key: GAXLXMAAXXTQQK-UHFFFAOYSA-N
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Description

This compound belongs to the thiophene-2,4-diamine class, characterized by a central thiophene ring substituted at positions 2 and 4 with amine groups. Key structural features include:

  • N2-(2,4-Dimethylphenyl): A dimethyl-substituted aryl amine at position 2, which may enhance steric bulk and influence binding selectivity.
  • 3-(4-Methylbenzenesulfonyl): A sulfonyl group with a methyl substituent at position 3, likely affecting solubility and electronic properties.

The compound’s molecular formula is inferred as C26H25ClN4O3S2, with a molecular weight of approximately 557.1 g/mol (calculated based on substituent contributions).

Properties

IUPAC Name

[3-amino-5-(2,4-dimethylanilino)-4-(4-methylphenyl)sulfonylthiophen-2-yl]-(4-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClN2O3S2/c1-15-4-11-20(12-5-15)34(31,32)25-22(28)24(23(30)18-7-9-19(27)10-8-18)33-26(25)29-21-13-6-16(2)14-17(21)3/h4-14,29H,28H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAXLXMAAXXTQQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=C2N)C(=O)C3=CC=C(C=C3)Cl)NC4=C(C=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds are analyzed for comparative insights (Table 1):

Table 1: Structural and Molecular Comparison

Compound Name (CAS or ID) Molecular Formula Molecular Weight (g/mol) Substituent Variations Source
Target Compound C26H25ClN4O3S2 ~557.1 4-Chlorobenzoyl, 2,4-dimethylphenyl, 4-methylbenzenesulfonyl -
5-(2,4-Dimethylbenzoyl)-N2-(4-Ethoxyphenyl)-3-(4-Methoxybenzenesulfonyl)Thiophene-2,4-Diamine C28H28N2O5S2 536.66 2,4-Dimethylbenzoyl (vs. 4-Cl), 4-ethoxyphenyl (vs. 2,4-dimethylphenyl), 4-methoxybenzenesulfonyl (vs. 4-methyl)
N2-(2,4-Dimethylphenyl)-5-(4-Fluorobenzoyl)-3-(4-Methoxybenzenesulfonyl)Thiophene-2,4-Diamine (G613-0257) C26H23FN2O4S2 518.59 4-Fluorobenzoyl (vs. 4-Cl), 4-methoxybenzenesulfonyl (vs. 4-methyl)

Key Structural and Functional Differences

Benzoyl Substituents :

  • The 4-chlorobenzoyl group in the target compound enhances electron-withdrawing effects and lipophilicity compared to the 4-fluorobenzoyl (G613-0257) and 2,4-dimethylbenzoyl (CAS 947169-34-8) groups. Chlorine’s larger atomic radius may improve halogen bonding in target interactions .

Sulfonyl Groups: The 4-methylbenzenesulfonyl group in the target compound is less polar than the 4-methoxybenzenesulfonyl groups in the analogs.

Hypothetical Pharmacological Implications

  • Target Selectivity : The steric bulk of the 2,4-dimethylphenyl group may enhance selectivity for hydrophobic binding pockets compared to smaller substituents like 4-ethoxyphenyl.
  • Metabolic Stability : The absence of methoxy groups (prone to demethylation) in the target compound could improve metabolic stability relative to CAS 947169-34-8 and G613-0257 .

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